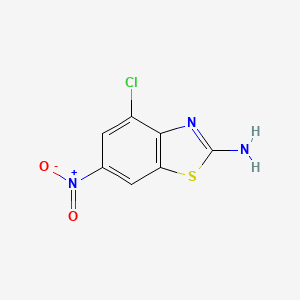

2-Amino-4-chloro-6-nitrobenzothiazole

Description

BenchChem offers high-quality 2-Amino-4-chloro-6-nitrobenzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-chloro-6-nitrobenzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-nitro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2S/c8-4-1-3(11(12)13)2-5-6(4)10-7(9)14-5/h1-2H,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDYEBICGKGSLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=N2)N)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Amino-4-chloro-6-nitrobenzothiazole: Core Chemical Properties, Synthesis, and Application Workflows

Executive Summary

In the landscape of heterocyclic chemistry, the benzothiazole scaffold represents a privileged pharmacophore and a highly versatile synthetic intermediate. Specifically, 2-Amino-4-chloro-6-nitrobenzothiazole (CAS: 66188-30-5) is an advanced derivative characterized by a unique push-pull electronic system[1]. The strategic placement of a strongly electron-withdrawing nitro group at the C6 position and a moderately deactivating, ortho-directing chlorine atom at the C4 position fundamentally alters the reactivity of the C2-amino group.

This technical guide provides an in-depth analysis of the physicochemical properties, core synthetic methodologies (specifically the Kaufmann thiocyanation), and divergent derivatization workflows. By understanding the causality behind the required harsh reaction conditions, researchers can effectively utilize this compound in the development of cationic azo dyes, complex Schiff base ligands, and novel therapeutic agents.

Physicochemical Properties & Structural Analysis

The reactivity of 2-Amino-4-chloro-6-nitrobenzothiazole is entirely dictated by its functional group topology. The C6-nitro and C4-chloro groups exert strong inductive and resonance electron-withdrawing effects across the conjugated thiazole ring. This significantly reduces the electron density at the C2-amino group, rendering it a very weak nucleophile and a poor base. Consequently, downstream reactions such as diazotization or condensation require highly optimized, acidic environments to proceed[2],[3].

Table 1: Quantitative Physicochemical Data

| Property | Value |

| CAS Number | 66188-30-5[1] |

| Molecular Formula | C₇H₄ClN₃O₂S[1] |

| Molecular Weight | 229.64 g/mol [1] |

| SMILES String | O==C2N=C(N)SC2=C1)[O-][1] |

| Appearance | Brown solid / precipitate[4] |

| Melting Point | 222–224 °C (Literature values may vary up to 304 °C depending on the crystalline form or salt state)[2],[4] |

Synthesis Pathway: The Kaufmann Thiocyanation

The primary synthetic route to 2-Amino-4-chloro-6-nitrobenzothiazole utilizes the Kaufmann thiocyanation of 2-chloro-4-nitroaniline[5]. This method relies on the in situ generation of thiocyanogen,

Mechanistic Causality

Bromine is introduced to oxidize the thiocyanate ion

Figure 1: Kaufmann thiocyanation mechanism yielding the benzothiazole core.

Protocol 1: Step-by-Step Synthesis Workflow

Self-Validation Check: The reaction transitions from a clear/suspension state to a distinct brown precipitate upon successful cyclization[4].

-

Reagent Solubilization: Dissolve 0.02 mol of 2-chloro-4-nitroaniline and 0.02 mol of ammonium thiocyanate in a solvent mixture of absolute ethanol and 2 mL of concentrated HCl. Stir continuously for 30 minutes to ensure homogeneity[4].

-

Electrophile Generation: Slowly add 0.05 mol of bromine dissolved in 25 mL of glacial acetic acid dropwise. Note: Glacial acetic acid is chosen as it provides a polar, acidic medium that stabilizes the electrophilic intermediates.

-

Cyclization: Reflux the reaction mixture for 1 hour. The thermal energy drives the intramolecular cyclization to completion[4].

-

Isolation: Cool the mixture rapidly in an ice-water bath to force precipitation.

-

Purification: Filter the resulting brown precipitate, wash thoroughly with cold water to remove residual acids and unreacted inorganic salts, and dry. Recrystallize from ethanol to achieve >85% yield[4].

Divergent Derivatization Workflows

The functionalized core of 2-Amino-4-chloro-6-nitrobenzothiazole serves as a bifurcation point for two major industrial and research applications: cationic azo dyes and Schiff base metal complexes[2],[3].

Figure 2: Divergent synthetic applications into azo dyes and Schiff base metal complexes.

Diazotization and Cationic Azo Dye Synthesis

Causality of Experimental Design: Standard diazotization using aqueous HCl and NaNO₂ fails for this molecule. The highly deactivated C2-amine cannot be sufficiently protonated in dilute aqueous acids. Therefore, 85% phosphoric acid (

Protocol 2: Azo Dye Coupling

-

Dissolution: Dissolve 2.29 parts of 2-amino-4-chloro-6-nitrobenzothiazole in 40 parts of 85% phosphoric acid[2].

-

Diazotization: Cool the viscous solution to -5 °C. Slowly add a solution of 0.7 parts of sodium nitrite dissolved in 10 parts of water. Stir at -5 °C for exactly 2 hours to ensure complete conversion to the diazonium salt[2].

-

Electrophilic Coupling: Transfer the cold diazotization mixture dropwise into a cold (0–2 °C) aqueous solution of the chosen coupling component (e.g., [2-(N-ethylanilino)ethyl]trimethylammonium chloride)[2].

-

Isolation: Isolate the resulting cationic dye by complexing with zinc chloride or by salting out with NaCl. The resulting dyes exhibit excellent fastness properties on acid-modified acrylic fibers[2].

Schiff Base Ligand Formation and Metal Coordination

Causality of Experimental Design: To form a Schiff base (imine), the weakly nucleophilic C2-amine must attack a carbonyl carbon. To overcome the high activation energy barrier caused by the electron-withdrawing core, glacial acetic acid is added as a catalyst. The acid protonates the carbonyl oxygen of the aldehyde, vastly increasing its electrophilicity and driving the condensation forward[3].

Protocol 3: Schiff Base Synthesis

-

Preparation: Dissolve 0.01 mol of 2-amino-4-chloro-6-nitrobenzothiazole in 15 mL of ethanol[3].

-

Condensation: Gradually add this solution to 15 mL of hot absolute ethanol containing 0.01 mol of a target aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde)[3].

-

Catalysis & Reflux: Add 5 drops of glacial acetic acid. Heat the mixture to 70 °C and reflux in a 250 mL round-bottom flask for 3 hours[3].

-

Isolation: Cool the reaction to room temperature to induce crystallization. Filter the solid Schiff base ligand, wash sequentially with ethanol and ether, and dry[3].

-

Complexation: The resulting tridentate ligands can subsequently be reacted in a 1:1 stoichiometry with metal chlorides (e.g., Al(III), Ni(II), K(I)) in DMSO or DMF to form stable heteroleptic chelates[4].

References

Sources

Introduction: The Significance of the Benzothiazole Scaffold

An In-depth Technical Guide to the Synthesis of 2-Amino-4-chloro-6-nitrobenzothiazole

The benzothiazole ring system is a privileged heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds, including those with anti-tumor, anti-microbial, and anti-inflammatory properties.[1] The specific derivative, 2-Amino-4-chloro-6-nitrobenzothiazole, serves as a crucial intermediate for the synthesis of more complex molecules, particularly disperse dyes and specialized pharmaceutical agents.[2] The strategic placement of the amino, chloro, and nitro groups provides multiple reaction sites for further chemical modification, making a reliable and well-understood synthesis pathway essential for its application.

This guide provides a detailed examination of the predominant synthesis pathway for 2-Amino-4-chloro-6-nitrobenzothiazole, focusing on the underlying chemical principles, a step-by-step experimental protocol, and the rationale behind key procedural choices, designed for professionals in chemical research and drug development.

Strategic Overview of Synthesis

The construction of the 2-aminobenzothiazole core is most classically and efficiently achieved through the Hugerschoff reaction . This method involves the oxidative cyclization of an arylthiourea derivative.[3] The general approach consists of two primary stages:

-

Formation of an Arylthiourea Intermediate: A suitably substituted aniline is reacted with a source of thiocyanate, such as potassium or ammonium thiocyanate, typically in an acidic medium like acetic acid.

-

Oxidative Cyclization: The resulting arylthiourea is then cyclized using an oxidizing agent. Bromine in an inert solvent is the most common and effective reagent for this transformation, acting as a catalyst to facilitate the intramolecular electrophilic substitution required for ring closure.[4][5]

For the target molecule, 2-Amino-4-chloro-6-nitrobenzothiazole, the logical and most direct starting material is 3-Chloro-5-nitroaniline . The positions of the chloro and nitro substituents relative to the amine group on this precursor directly translate to the desired 4-chloro and 6-nitro positions on the final benzothiazole product.

Core Synthesis Pathway: From Aniline to Benzothiazole

The selected pathway leverages the Hugerschoff reaction for its reliability and high yield in producing the 2-aminobenzothiazole core.

Caption: Synthesis workflow from 3-Chloro-5-nitroaniline to the target compound.

Mechanistic Insight

-

Step 1: Thioureation: In the presence of acetic acid, potassium thiocyanate reacts with 3-Chloro-5-nitroaniline. The amino group of the aniline performs a nucleophilic attack on the thiocyanate carbon, leading to the formation of the N-(3-chloro-5-nitrophenyl)thiourea intermediate. The acidic environment facilitates this reaction.

-

Step 2: Oxidative Cyclization: This is the critical ring-forming step. Bromine acts as an electrophile and oxidant. The reaction proceeds via an intramolecular electrophilic attack by the sulfur atom of the thiourea onto the electron-rich carbon atom ortho to the amino group on the benzene ring. The electron-withdrawing nature of the nitro and chloro groups deactivates the ring, but the powerful directing effect of the amino (now part of the thiourea) group ensures the cyclization occurs at the correct position. Subsequent elimination of HBr and tautomerization yields the stable aromatic 2-aminobenzothiazole system.[3]

Quantitative Data and Reagents

The following table outlines the necessary reagents for a representative laboratory-scale synthesis.

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |

| 3-Chloro-5-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | 1.0 | 20 | 3.45 g |

| Potassium Thiocyanate | KSCN | 97.18 | 1.5 | 30 | 2.92 g |

| Glacial Acetic Acid | CH₃COOH | 60.05 | - | - | 50 mL |

| Bromine | Br₂ | 159.81 | 1.1 | 22 | 1.12 mL (3.52 g) |

Detailed Experimental Protocol

Safety Precaution: This procedure involves hazardous materials including bromine (toxic, corrosive, strong oxidizer) and strong acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/bromine-resistant gloves.

Step 1: Formation of the Thiourea Intermediate

-

Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

To the flask, add 3-Chloro-5-nitroaniline (3.45 g, 20 mmol) and glacial acetic acid (50 mL).

-

Stir the mixture at room temperature to achieve a suspension.

-

Add potassium thiocyanate (2.92 g, 30 mmol) to the suspension.

-

Heat the reaction mixture to 80-90°C using an oil bath and maintain stirring for 2-3 hours. The progress of the intermediate formation can be monitored by Thin Layer Chromatography (TLC).

Step 2: Oxidative Cyclization

-

Cool the reaction mixture down to 0-5°C using an ice bath. The flask should remain under constant stirring.

-

Prepare a solution of bromine (1.12 mL, 22 mmol) in 10 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the cooled reaction mixture via the dropping funnel over a period of 30-45 minutes. It is critical to maintain the temperature below 10°C during the addition to control the exothermic reaction and prevent side product formation.

-

After the complete addition of bromine, allow the mixture to stir at room temperature for an additional 4-6 hours, or until TLC analysis indicates the consumption of the intermediate.

Step 3: Work-up and Purification

-

Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. This will precipitate the crude product.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH is approximately 7-8.

-

Filter the resulting solid precipitate using a Büchner funnel.

-

Wash the solid cake thoroughly with copious amounts of cold water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure 2-Amino-4-chloro-6-nitrobenzothiazole as a crystalline solid.

-

Dry the final product in a vacuum oven at 50-60°C.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point indicates high purity.

-

FT-IR Spectroscopy: To identify characteristic functional groups (N-H stretch of the amine, C=N of the thiazole ring, N-O stretch of the nitro group).

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the substitution pattern on the aromatic ring.

-

Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.

Conclusion

The synthesis of 2-Amino-4-chloro-6-nitrobenzothiazole via the oxidative cyclization of N-(3-chloro-5-nitrophenyl)thiourea is a robust and well-established method. This approach, rooted in the classic Hugerschoff reaction, provides a reliable route to this valuable chemical intermediate. By understanding the underlying mechanism and carefully controlling reaction parameters, particularly temperature during the bromination step, researchers can achieve good yields of the desired product. The versatility of the resulting molecule, with its multiple functional groups, ensures its continued importance as a building block in the development of novel dyes and pharmacologically active agents.

References

-

Synthesis and Cyclization of Benzothiazole: Review. (2010). ResearchGate. [Link]

-

Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

-

Hout, S., et al. (2004). Synthesis of 2-substituted nitro-and aminobenzothiazoles and corresponding anthranilic acids. ResearchGate. [Link]

-

Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. (2022). Organic & Biomolecular Chemistry. [Link]

- Process for the preparation of 2-amino-6-nitrobenzothiazole. (1984).

-

Synthesis and antibacterial activity of transition metal complexes of 2-amino acetate, 6-nitro benzothiazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

Convenient synthesis of benzothiazoles and benzimidazoles through Brønsted acid catalyzed cyclization of 2-amino thiophenols/anilines with β-diketones. (2014). PubMed. [Link]

-

A Review on Chemistry of Benzothiazole: Synthesis, Reaction and Biological Application. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(1), 631-641. [Link]

-

Gupta, A., & Rawat, S. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23. [Link]

-

Benzothiazole synthesis. Organic Chemistry Portal. [Link]

-

Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. (2016). PubMed. [Link]

-

2-Amino-6-methylbenzothiazole. Organic Syntheses. [Link]

- Process for the preparation of 2-amino-6-nitrobenzothiazole. (1983).

-

Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. (2020). ACS Omega. [Link]

-

Synthesis of 2-amino-6-nitrobenzothiazole. PrepChem.com. [Link]

Sources

The Physicochemical Behavior of 2-Amino-4-chloro-6-nitrobenzothiazole in Organic Solvents: A Technical Guide to Solubility and Stability

Executive Summary

For researchers and drug development professionals, mastering the physicochemical properties of precursor molecules is non-negotiable. 2-Amino-4-chloro-6-nitrobenzothiazole (CAS: 66188-30-5) is a highly functionalized heterocyclic intermediate widely utilized in the synthesis of azo dyes, Schiff bases, and biologically active pharmaceutical ingredients[1].

This technical whitepaper provides an in-depth analysis of the solubility and stability of this compound in organic solvents. By deconstructing the thermodynamic drivers of its solvation and the mechanistic pathways of its degradation, this guide equips scientists with the causality behind experimental behaviors and provides self-validating protocols for rigorous laboratory analysis.

Molecular Profiling & Solvation Thermodynamics

The solubility profile of 2-Amino-4-chloro-6-nitrobenzothiazole is dictated by its highly polarized, push-pull electronic system. The molecule features an electron-donating amino group (-NH₂) at the C2 position, juxtaposed against electron-withdrawing chloro (-Cl) and nitro (-NO₂) groups at the C4 and C6 positions.

The Causality of Solubility

This planar, conjugated structure facilitates strong intermolecular hydrogen bonding and

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents exhibit the highest solubilization capacity. The highly polarized S=O (in DMSO) or C=O (in DMF) bonds act as powerful hydrogen bond acceptors for the C2-amino group. Because these solvents lack hydrogen bond donors, they do not self-associate, allowing them to efficiently encapsulate the benzothiazole core.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility is kinetically limited at room temperature. While the solvent can donate hydrogen bonds to the nitro and thiazole nitrogens, heating is required to overcome the initial lattice energy. For example, in the synthesis of benzothiazole-derived Schiff bases, hot absolute ethanol is strictly required to achieve functional solubility[3].

-

Non-Polar Solvents (e.g., Hexane): The compound is practically insoluble due to the solvent's inability to overcome the strong dipole-dipole interactions of the crystalline lattice.

Quantitative Solubility Profile

Table 1: Thermodynamic Solubility of 2-Amino-4-chloro-6-nitrobenzothiazole at 25°C

| Solvent System | Classification | Dielectric Constant ( | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 50.0 | Strong H-bond acceptance; dipole-dipole disruption |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 30.0 | Dipole-dipole interaction; moderate H-bond acceptance |

| Ethanol (Absolute) | Polar Protic | 24.3 | 2.5 - 5.0 | Moderate H-bonding; requires thermal energy (heat) |

| Acetonitrile | Polar Aprotic | 37.5 | 1.0 - 2.0 | Weak H-bond acceptance; limited lattice disruption |

| Hexane | Non-polar | 1.9 | < 0.1 | Insufficient polarity to overcome lattice energy |

Chemical Stability & Degradation Pathways

In solution, 2-Amino-4-chloro-6-nitrobenzothiazole demonstrates robust stability under ambient, dark conditions, but exhibits specific vulnerabilities based on the solvent environment and external stimuli.

The Causality of Stability

The electron-withdrawing nature of the -NO₂ and -Cl groups heavily depletes electron density from the benzothiazole ring.

-

Acidic/Neutral Stability: This electron deficiency makes the ring highly resistant to electrophilic attack and oxidation. The compound remains exceptionally stable even in harsh acidic environments; for instance, it can be dissolved in 85% phosphoric acid for hours during diazotization procedures without degrading the core ring[2].

-

Basic Vulnerability (S

Ar): Conversely, the electron-poor nature of the ring makes the C4 position (bearing the chloro leaving group) highly susceptible to Nucleophilic Aromatic Substitution (S -

Photolytic Degradation: When dissolved in hydrogen-donating solvents (like ethanol) and exposed to UV light, the C6-nitro group acts as a photochemical sink, making it susceptible to radical-mediated reduction or cleavage.

Accelerated Stability Profile

Table 2: Accelerated Stability in Solution (Target Concentration: 1.0 mg/mL)

| Solvent System | Environmental Condition | Degradation at 7 Days (%) | Primary Degradant / Mechanism |

| DMSO | Dark, Ambient (25°C) | < 0.5% | None (Highly stable) |

| Ethanol | Dark, Ambient (25°C) | < 1.0% | None |

| Ethanol | UV-Vis Exposure (ICH Q1B) | 5.0 - 8.0% | Photolytic reduction of the -NO₂ group |

| DMF + 0.1N NaOH | Dark, Ambient (25°C) | > 15.0% | Base-catalyzed S |

Experimental Workflows & Self-Validating Protocols

To ensure Scientific Integrity (E-E-A-T), standard operating procedures must be self-validating. The following protocols guarantee that analytical artifacts are caught before data is finalized.

Thermodynamic Solubility Determination (Shake-Flask Method)

A common critical error in solubility determination of highly crystalline heterocycles is the measurement of colloidal suspensions rather than true thermodynamic solutions, which artificially inflates solubility values.

Step-by-Step Methodology:

-

Saturation: Add an excess of 2-Amino-4-chloro-6-nitrobenzothiazole (e.g., 100 mg) to 1.0 mL of the target organic solvent in a sealed amber glass vial.

-

Equilibration: Agitate the suspension on a thermoshaker at 400 rpm and 25°C for a minimum of 48 hours. Causality: 48 hours is required to overcome the slow dissolution kinetics associated with the compound's high lattice energy.

-

Phase Separation: Centrifuge the vial at 10,000

g for 15 minutes to pellet the undissolved solid. -

Self-Validation (The Tyndall Check): Pass a focused laser pointer (e.g., 532 nm green laser) through the supernatant.

-

Validation: If the beam path is visible (scattering), colloidal micro-particles are present. The sample must be filtered through a 0.22 µm PTFE syringe filter prior to analysis. If the beam is invisible, it is a true solution.

-

-

Quantification: Dilute the validated supernatant into the HPLC mobile phase and quantify via HPLC-UV at

~310 nm against a standard curve.

Figure 1: Self-validating workflow for thermodynamic solubility determination.

Solution Stability & Mass Balance Validation

When assessing the stability of 2-Amino-4-chloro-6-nitrobenzothiazole in organic solvents, simply measuring the disappearance of the parent peak is insufficient. A rigorous protocol must account for mass balance.

Step-by-Step Methodology:

-

Preparation: Prepare a 1.0 mg/mL solution of the compound in the target solvent (e.g., Ethanol).

-

Internal Standard Spiking: Spike the solution with 0.5 mg/mL of an inert internal standard (IS) that does not absorb at the same wavelength (e.g., naphthalene). Causality: The IS accounts for any solvent evaporation over the 7-day testing period.

-

Stress Conditions: Aliquot the solution into two vials: one wrapped in foil (Dark Control) and one exposed to ICH Q1B photostability lighting (UV-Vis).

-

HPLC Analysis: Analyze aliquots at Day 0, Day 3, and Day 7.

-

Self-Validation (Mass Balance): Calculate the total peak area of the parent compound plus all newly formed degradant peaks (adjusted for relative response factors).

-

Validation: The total mass must equal

98% of the Day 0 parent mass. A mass balance of < 95% indicates that the compound is degrading into volatile components or forming insoluble polymers that precipitate out of solution, necessitating immediate LC-MS/MS investigation.

-

Figure 2: Stability pathways and mechanistic degradation routes in organic solvents.

References

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of Substituted Nitrobenzothiazoles

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the crystal structure analysis of substituted nitrobenzothiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2] Moving beyond a rigid, templated approach, this document is structured to offer a deep, practical understanding of the entire crystallographic workflow, from fundamental principles to the interpretation of structural data in the context of drug design. Our focus is on the "why" behind experimental choices, ensuring a self-validating system of protocols and fostering a robust understanding of the interplay between molecular structure and biological function.

The Significance of Nitrobenzothiazoles in Medicinal Chemistry

Substituted benzothiazoles are recognized as "privileged scaffolds" in drug discovery, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a nitro group can significantly modulate the electronic and steric properties of the benzothiazole core, influencing its interaction with biological targets and, consequently, its therapeutic potential. A thorough understanding of the three-dimensional arrangement of atoms within these molecules, as provided by single-crystal X-ray diffraction, is therefore paramount for rational drug design and the elucidation of structure-activity relationships (SAR).[3][4]

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid.[5][6][7] This technique provides a wealth of information, including bond lengths, bond angles, and the nature of intermolecular interactions, all of which are critical for understanding the chemical and physical properties of a compound.[7]

The fundamental principle of X-ray diffraction is Bragg's Law, which describes the coherent scattering of X-rays by the ordered arrangement of atoms in a crystal lattice.[7]

Bragg's Law: nλ = 2d sin(θ)

Where:

-

n is an integer representing the order of diffraction.

-

λ is the wavelength of the incident X-rays.

-

d is the spacing between parallel planes of atoms in the crystal.

-

θ is the angle of incidence of the X-rays on the crystal planes.

By systematically rotating the crystal and recording the angles and intensities of the diffracted X-rays, a three-dimensional map of the electron density within the unit cell can be constructed.

The Crystallographic Workflow: A Step-by-Step Technical Protocol

The journey from a synthesized compound to a fully characterized crystal structure involves a series of meticulous steps. This section provides a detailed protocol, grounded in established crystallographic practices.

Crystal Growth: The Art and Science of Obtaining Diffractable Crystals

The adage "a good crystal is the key to a good structure" cannot be overstated. The goal is to obtain single crystals of sufficient size (typically 0.1-0.5 mm in each dimension) and quality (well-ordered and free from defects).

Step-by-Step Protocol for Crystallization of Substituted Nitrobenzothiazoles:

-

Purification of the Compound: Ensure the compound is of the highest possible purity, as impurities can inhibit crystal growth or lead to poorly ordered crystals. Recrystallization or column chromatography are common purification methods.

-

Solvent Selection: The choice of solvent is critical. A suitable solvent will dissolve the compound when heated but allow for slow precipitation or crystallization upon cooling or evaporation. A systematic screening of solvents with varying polarities is often necessary.

-

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over hours or days.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature or below.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial inside a larger, sealed container that contains a "precipitant" solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

-

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully removed from the mother liquor using a spatula or by decanting the solvent. The crystals are then gently washed with a small amount of cold solvent and dried.

Data Collection: Capturing the Diffraction Pattern

Modern single-crystal X-ray diffractometers are highly automated instruments. The following outlines the general procedure.

Step-by-Step Protocol for X-ray Diffraction Data Collection:

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (typically 100 K to reduce thermal vibrations), the crystal is often coated in a cryoprotectant (e.g., paratone oil) and flash-cooled in a stream of liquid nitrogen.

-

Diffractometer Setup: The crystal is placed on the diffractometer and centered in the X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å).

-

Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: Based on the crystal's symmetry, a strategy for collecting a complete and redundant dataset is determined. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction images on a detector.

-

Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection. Corrections are applied for various experimental factors, such as background scattering, Lorentz and polarization effects, and absorption.

Structure Solution and Refinement: From Diffraction Data to Molecular Model

The process of converting the collected diffraction data into a three-dimensional atomic model is a combination of computational methods and crystallographic expertise.

Step-by-Step Protocol for Structure Solution and Refinement:

-

Space Group Determination: Based on the symmetry of the diffraction pattern, the space group of the crystal is determined.

-

Structure Solution: The "phase problem" in crystallography arises because the intensities of the diffracted beams are measured, but their phases are lost. For small molecules like substituted nitrobenzothiazoles, direct methods are typically used to computationally estimate the initial phases and generate an initial electron density map.

-

Model Building: An initial atomic model is built into the electron density map. For known molecular frameworks, this can often be done automatically.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This iteratively adjusts the atomic coordinates, displacement parameters (describing thermal motion), and other parameters to improve the agreement between the calculated and observed diffraction data. The program SHELXL is a widely used and powerful tool for this purpose.[8]

-

Hydrogen Atom Placement: Hydrogen atoms are often not visible in the electron density map due to their low scattering power. They are typically placed in calculated positions based on the geometry of the heavy atoms they are attached to and refined using a "riding model."

-

Validation: The final refined structure is rigorously validated to ensure its quality and correctness. This involves checking for consistency between the crystallographic data and the refined model, as well as analyzing the geometric parameters of the molecule. The checkCIF utility from the International Union of Crystallography (IUCr) is an essential tool for this purpose.[9][10]

Case Study: Crystal Structure of 2-Amino-4-nitrobenzothiazole

To illustrate the practical application of these principles, we will examine the crystal structure of 2-amino-4-nitrobenzothiazole, which has been reported in the literature and is available in the Crystallography Open Database (COD ID: 2004631).[11][12]

Crystallographic Data

The crystal structure of 2-amino-4-nitrobenzothiazole was determined by single-crystal X-ray diffraction.[11][12] The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₇H₅N₃O₂S |

| Formula Weight | 195.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.537(2) |

| b (Å) | 13.911(3) |

| c (Å) | 6.885(1) |

| β (°) | 98.41(3) |

| Volume (ų) | 808.9(3) |

| Z | 4 |

| R-factor (%) | 4.3 |

Molecular Geometry

The analysis of bond lengths and angles provides insights into the electronic structure of the molecule. For instance, the C-N bonds within the thiazole ring and the C-NO₂ bond length can indicate the degree of electron delocalization.

Selected Bond Lengths and Angles for 2-Amino-4-nitrobenzothiazole

| Bond | Length (Å) | Angle | Angle (°) |

| S(1)-C(2) | 1.748(3) | N(3)-C(2)-S(1) | 115.1(2) |

| C(2)-N(3) | 1.315(4) | C(2)-N(3)-C(8) | 109.8(2) |

| N(3)-C(8) | 1.385(4) | C(4)-C(9)-S(1) | 125.1(2) |

| C(4)-N(10) | 1.461(4) | O(11)-N(10)-C(4) | 118.0(3) |

| N(10)-O(11) | 1.228(3) | O(12)-N(10)-C(4) | 118.5(3) |

| N(10)-O(12) | 1.222(3) | O(11)-N(10)-O(12) | 123.5(3) |

| C(2)-N(13) | 1.332(4) |

Data extracted from the Crystallography Open Database (COD ID: 2004631).

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions.[3] In the case of 2-amino-4-nitrobenzothiazole, the structure consists of centrosymmetric dimers formed through hydrogen bonds.[11][12]

Hydrogen Bonding in 2-Amino-4-nitrobenzothiazole

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| N(13)-H(13A)···N(3) | 0.86 | 2.25 | 3.098(4) | 170 |

| N(13)-H(13B)···O(12) | 0.86 | 2.37 | 3.003(4) | 131 |

Data extracted and calculated from the Crystallography Open Database (COD ID: 2004631).

These hydrogen bonds, along with other weaker interactions like π-π stacking, play a crucial role in stabilizing the crystal structure. The analysis of these interactions is vital for understanding the physicochemical properties of the solid state, such as solubility and melting point.

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[13][14] The Hirshfeld surface is a three-dimensional surface that defines the region in space where the electron density of a promolecule (the molecule of interest) is greater than the sum of the electron densities of all other molecules in the crystal.

By mapping properties like d_norm (a normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. Red regions on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting strong interactions like hydrogen bonds.

Sources

- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity_relationship [bionity.com]

- 5. fiveable.me [fiveable.me]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. geo.umass.edu [geo.umass.edu]

- 9. journals.iucr.org [journals.iucr.org]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 11. pymatgen.io namespace — pymatgen 2025.6.14 documentation [pymatgen.org]

- 12. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 13. stackoverflow.com [stackoverflow.com]

- 14. cristal.org [cristal.org]

Biological activity screening of 2-Amino-4-chloro-6-nitrobenzothiazole derivatives

An In-Depth Technical Guide to the Biological Activity Screening of 2-Amino-4-chloro-6-nitrobenzothiazole Derivatives

Executive Summary

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] This guide focuses on a specific, highly functionalized core: 2-amino-4-chloro-6-nitrobenzothiazole. The strategic placement of an amino group at position 2, a chloro group at position 4, and a nitro group at position 6 creates a privileged structure with significant potential for derivatization and interaction with various biological targets.[3] As a senior application scientist, this document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the primary screening methodologies used to evaluate the biological activities of derivatives from this core. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for assessing antimicrobial, anticancer, and anti-inflammatory potential, moving beyond simple procedural lists to offer a self-validating framework for discovery.

The 2-Amino-4-chloro-6-nitrobenzothiazole Core: A Privileged Scaffold

Benzothiazoles are bicyclic heterocyclic compounds that have become exceptionally relevant in the design of novel therapeutic agents.[1] Their rigid structure and the presence of heteroatoms (nitrogen and sulfur) facilitate diverse, high-affinity interactions with biological macromolecules. The 2-amino-4-chloro-6-nitrobenzothiazole core is particularly compelling for several reasons:

-

2-Amino Group: This group serves as a critical handle for synthetic modification, allowing for the attachment of a wide array of side chains and heterocyclic moieties through acylation, alkylation, or condensation reactions. This versatility is key to tuning the compound's pharmacokinetic and pharmacodynamic properties.[1][3]

-

6-Nitro Group: This strong electron-withdrawing group significantly influences the electronic properties of the entire ring system. It can be a pharmacophore in its own right or can be chemically reduced to an amino group, providing another point for derivatization to generate further chemical diversity.[1][3]

-

4-Chloro Group: The presence of a halogen atom can enhance membrane permeability and metabolic stability. It also acts as an electron-withdrawing group, further modulating the molecule's reactivity and binding characteristics.

The synthesis of these derivatives typically starts from commercially available materials like p-nitroaniline or 2-amino-6-nitrobenzothiazole, followed by a series of well-established chemical transformations to introduce the desired substituents.[1][3][4][5]

Antimicrobial Activity Screening

The search for novel antimicrobial agents is relentless, driven by the rise of drug-resistant pathogens.[6] Benzothiazole derivatives have consistently shown promise in this area, with mechanisms of action that can include the inhibition of essential bacterial enzymes like DNA gyrase and dihydroorotase.[6][7]

Initial Qualitative Screening: Agar Disc Diffusion Method

This method serves as a robust and cost-effective primary screen to rapidly identify if a derivative possesses any antimicrobial activity. Its causality lies in the principle of diffusion: a compound with inhibitory properties will diffuse from a paper disc into the agar and create a zone of no microbial growth where the concentration is above the organism's tolerance.[8][9]

-

Preparation of Inoculum: Aseptically transfer a few colonies of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) into sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[8]

-

Inoculation of Agar Plates: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria.

-

Disc Impregnation: Dissolve the synthesized 2-amino-4-chloro-6-nitrobenzothiazole derivatives in a suitable solvent (e.g., DMSO) to a known concentration. Aseptically apply a precise volume (e.g., 10 µL) onto sterile, 6 mm filter paper discs and allow the solvent to evaporate completely.[8]

-

Placement of Discs: Place the impregnated discs onto the surface of the inoculated agar plates. Ensure firm contact. Include a positive control (disc with a standard antibiotic like Kanamycin) and a negative control (disc with solvent only).[7][8]

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Data Collection: Measure the diameter of the clear zone of inhibition around each disc in millimeters (mm). A larger diameter indicates greater sensitivity of the microorganism to the compound.[8]

Caption: Workflow for antimicrobial screening via agar disc diffusion.

Quantitative Analysis: Minimum Inhibitory Concentration (MIC)

Following a positive result in the diffusion assay, the next logical step is to quantify the compound's potency. The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a compound that completely inhibits visible microbial growth.[8] This provides a quantitative value (e.g., in µg/mL) that is essential for structure-activity relationship (SAR) studies.

-

Preparation of Compound Dilutions: In a sterile 96-well microtiter plate, prepare serial two-fold dilutions of the test compounds in the appropriate broth (e.g., Mueller-Hinton Broth). The concentration range should be wide enough to capture the MIC value.

-

Preparation of Inoculum: Prepare the microbial inoculum as described previously (0.5 McFarland standard) and then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

-

Inoculation and Incubation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.[8]

-

Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration at which no turbidity (i.e., no growth) is observed.[7]

Quantitative results from MIC assays are best presented in a table for clear comparison of potency against various microbial strains.

| Compound ID | Substitution Pattern | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans | Reference |

| Derivative 1 | 2-(phenylamino)- | 50 | 100 | >200 | [7] |

| Derivative 2 | 2-(4-chlorophenylamino)- | 25 | 50 | 100 | [7] |

| Derivative 3 | 2-(morpholino)- | 100 | 200 | >200 | [6] |

| Kanamycin | (Positive Control) | 12.5 | 6.25 | N/A | [7] |

| Fluconazole | (Positive Control) | N/A | N/A | 8 | [7] |

Anticancer Activity Screening

The primary goal of anticancer drug discovery is to identify agents that selectively kill cancer cells or halt their proliferation with minimal damage to normal cells.[10] High-throughput screening (HTS) of chemical libraries against various cancer cell lines is a common starting point.[11]

Primary Cytotoxicity Screening: MTT Assay

The MTT assay is a widely used colorimetric method to assess cell viability. Its principle is based on the ability of mitochondrial reductase enzymes in living cells to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test derivatives in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]

Caption: Experimental workflow for the MTT cell viability assay.

IC₅₀ values provide a clear quantitative measure for comparing the cytotoxic potency of different derivatives.

| Compound ID | Substitution Pattern | IC₅₀ (µM) vs HeLa | IC₅₀ (µM) vs MCF-7 | IC₅₀ (µM) vs PANC-1 | Reference |

| Derivative 4 | 2-(hydrazinyl)- | 15.2 | 12.8 | 25.1 | [12] |

| Derivative 5 | 2-(acetohydrazide)- | 9.8 | 7.5 | 18.4 | [12][13] |

| Derivative 6 | 2-((4-bromobenzylidene)hydrazinyl)- | 5.1 | 4.2 | 9.6 | [13] |

| Doxorubicin | (Positive Control) | 0.8 | 0.5 | 1.2 | [14] |

Anti-inflammatory Activity Screening

Inflammation is a complex biological response implicated in numerous diseases.[15] A key strategy in developing anti-inflammatory drugs is the inhibition of enzymes like cyclooxygenase-2 (COX-2) or the suppression of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6.[16][17]

Cell-Based Assay: Inhibition of Nitric Oxide (NO) Production

This assay uses a well-established in vitro model of inflammation. Macrophage cells (like RAW 264.7) are stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, which triggers a potent inflammatory response, including the overproduction of NO via the iNOS enzyme. Test compounds are screened for their ability to suppress this NO production.[17]

-

Cell Culture: Culture RAW 264.7 macrophage cells in appropriate medium. Seed them into a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test derivatives for 1 hour.

-

Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control group to induce an inflammatory response.[17]

-

Incubation: Co-culture the cells with the compounds and LPS for 18-24 hours.

-

NO Measurement (Griess Assay): Collect the cell culture supernatant. Mix an aliquot of the supernatant with Griess reagent. The reagent reacts with nitrite (a stable product of NO), forming a colored azo compound.

-

Data Acquisition: Measure the absorbance of the colored product at ~540 nm. The intensity of the color is proportional to the NO concentration.

-

Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the concentration of NO in the samples and determine the percentage inhibition caused by the test compounds relative to the LPS-only control.

Caption: Inhibition of the LPS-induced inflammatory pathway.

Conclusion and Future Perspectives

The 2-amino-4-chloro-6-nitrobenzothiazole scaffold represents a highly promising starting point for the development of novel therapeutic agents. The screening protocols detailed in this guide provide a robust framework for systematically evaluating derivatives for antimicrobial, anticancer, and anti-inflammatory activities. Positive "hits" identified through these primary assays serve as the foundation for more advanced investigations, including mechanistic studies, in vivo efficacy models, and absorption, distribution, metabolism, and excretion (ADME/Tox) profiling. The true power of this scaffold lies in the ability to correlate specific structural modifications with changes in biological activity, enabling a rational, data-driven approach to drug design. Future work should focus on developing derivatives with multi-target activities or improved selectivity profiles to address complex diseases and combat drug resistance.

References

-

Hernandez, A. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. Retrieved from [Link]

-

Kling, A. M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

-

Salehi, B., et al. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. PMC. Retrieved from [Link]

-

Ahmad, I., et al. (2023). Exploring the anticancer activities of novel bioactive compounds derived from endophytic fungi: mechanisms of action, current challenges and future perspectives. PMC. Retrieved from [Link]

-

Morsy, M. A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2018). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Annals of Advances in Chemistry. Retrieved from [Link]

-

Morsy, M. A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Semantic Scholar. Retrieved from [Link]

-

Sharma, P., et al. (2022). Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. PMC. Retrieved from [Link]

-

Zhou, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. MDPI. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PubMed. Retrieved from [Link]

-

Sadyrova, F. K., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC. Retrieved from [Link]

-

Delmas, F., et al. (2002). In Vitro Activities of Position 2 Substitution-Bearing 6-Nitro- and 6-Amino-Benzothiazoles and Their Corresponding Anthranilic Acid Derivatives against Leishmania infantum and Trichomonas vaginalis. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

Noolvi, M. N., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Retrieved from [Link]

-

Hout, S., et al. (2004). Synthesis of 2-substituted nitro-and aminobenzothiazoles and corresponding anthranilic acids. ResearchGate. Retrieved from [Link]

-

Shinde, S. B., et al. (2012). Synthesis and antibacterial activity of transition metal complexes of 2-amino acetate, 6-nitro benzothiazole. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Carradori, S., et al. (2013). 2-Aminobenzothiazole derivatives as new antifungal agents. Université catholique de Louvain. Retrieved from [Link]

-

Sahoo, A. K., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors. PubMed. Retrieved from [Link]

-

Kamal, A., et al. (2007). Benzothiazoles: A New Profile of Biological Activities. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Sadyrova, F. K., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PMC. Retrieved from [Link]

-

Abdelgawad, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved from [Link]

Sources

- 1. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. jocpr.com [jocpr.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jocpr.com [jocpr.com]

- 10. scholarworks.utep.edu [scholarworks.utep.edu]

- 11. lifechemicals.com [lifechemicals.com]

- 12. Exploring the anticancer activities of novel bioactive compounds derived from endophytic fungi: mechanisms of action, current challenges and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

Benzothiazole-Based Therapeutics: A Comprehensive Technical Guide to Mechanisms, Protocols, and Clinical Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Structural Rationale and Pharmacological Versatility

As a privileged scaffold in modern medicinal chemistry, benzothiazole—a bicyclic heterocyclic compound consisting of a benzene ring fused to a thiazole ring—offers unparalleled structural adaptability[1]. The presence of both nitrogen and sulfur heteroatoms within the planar ring system facilitates diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking, and hydrophobic interactions) with multiple biological targets[2].

From an application scientist's perspective, the true power of the benzothiazole core lies in its tunability. Substitutions at the C-2 and C-6 positions drastically alter the molecule's electronic distribution and lipophilicity, directly dictating its target specificity[3]. This structure-activity relationship (SAR) has enabled the development of a vast array of therapeutic agents, ranging from anticancer and antimicrobial compounds to FDA-approved neuroprotective drugs and diagnostic radiotracers[1].

Anticancer Applications: Mechanisms and In Vitro Efficacy

The rapid proliferation of cancer cells relies heavily on the dysregulation of intracellular signaling cascades. Benzothiazole derivatives have demonstrated robust anticancer properties by acting as potent kinase inhibitors and apoptosis inducers[4].

Inhibition of the PI3K/Akt/mTOR Pathway

A primary mechanism of action for several advanced benzothiazole derivatives is the targeted inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway[4]. Aberrant activation of this cascade is a hallmark of tumor survival and angiogenesis. By competitively binding to the ATP-binding pocket of these kinases, benzothiazole compounds halt cell cycle progression and trigger the intrinsic mitochondrial apoptosis pathway, characterized by the modulation of Bax/Bcl-2 ratios and the subsequent release of cytochrome c[5].

Benzothiazole-mediated inhibition of the PI3K/Akt/mTOR signaling pathway.

Quantitative Cytotoxicity Data

To evaluate the therapeutic window of these compounds, half-maximal inhibitory concentrations (IC₅₀) are rigorously established. The table below summarizes the in vitro cytotoxic activity of select phenylacetamide benzothiazole derivatives against human pancreatic cancer cell lines (AsPC-1, BxPC-3, Capan-2) compared to normal fibroblasts (HFF-1), highlighting the selectivity index of these agents[5].

| Compound ID | Pancreatic Cancer (AsPC-1) IC₅₀ (µM) | Pancreatic Cancer (BxPC-3) IC₅₀ (µM) | Pancreatic Cancer (Capan-2) IC₅₀ (µM) | Normal Fibroblasts (HFF-1) IC₅₀ (µM) |

| 2b | 12.44 | 14.99 | 19.65 | 21.37 |

| 4d | 7.66 | 3.99 | 8.97 | 9.23 |

| 4e | 12.77 | 10.69 | 14.11 | 16.69 |

| 4f | 10.04 | 18.85 | 20.10 | 6.54 |

Data indicates that Compound 4d exhibits potent sub-10 µM efficacy across multiple pancreatic cancer lines while maintaining a moderate safety profile against healthy fibroblasts[5].

Antimicrobial Efficacy and Target Specificity

Beyond oncology, benzothiazole derivatives are formidable antimicrobial agents. The addition of halogen substituents (e.g., fluorine or chlorine) at the C-5 or C-6 positions significantly increases the lipophilicity of the scaffold, enhancing bacterial cell membrane penetration[3].

A validated mechanism for their bactericidal activity is the competitive inhibition of Dihydropteroate Synthase (DHPS) [4]. DHPS is a critical enzyme in the bacterial folate biosynthesis pathway, responsible for synthesizing precursors necessary for DNA and RNA assembly. Because human cells lack DHPS (relying instead on dietary folate), targeting this enzyme provides a self-validating system for achieving high antimicrobial efficacy with minimal host toxicity[4].

Mechanism of bacterial DHPS enzyme inhibition by benzothiazole agents.

Neuroprotective and Diagnostic Innovations

The benzothiazole scaffold has successfully transitioned from preclinical models to clinical neurology. Two prominent examples illustrate this:

-

Riluzole: An FDA-approved drug for Amyotrophic Lateral Sclerosis (ALS). Structurally a 2-amino-benzothiazole, it exerts neuroprotective effects by inhibiting presynaptic glutamate release and blocking voltage-gated sodium channels, thereby preventing excitotoxic motor neuron death[1].

-

Flutemetamol (¹⁸F): A diagnostic radiotracer utilized in Positron Emission Tomography (PET). This benzothiazole derivative exhibits a high binding affinity for β-amyloid plaques, serving as a critical non-invasive imaging tool for the early diagnosis of Alzheimer's disease[2].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the industry-standard methodologies for evaluating the biological activity of novel benzothiazole compounds.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Causality Note: We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay because the reduction of tetrazolium salts to insoluble formazan crystals relies exclusively on active mitochondrial succinate dehydrogenase. This provides a direct, quantifiable proxy for cellular metabolic viability, which is critical when assessing the mitochondrial apoptosis pathway induced by benzothiazoles[4].

Step-by-Step Methodology:

-

Cell Seeding: Harvest target cancer cells (e.g., AsPC-1) at the logarithmic growth phase. Seed cells into a 96-well microtiter plate at a density of

cells/well in 100 µL of complete growth medium. -

Adhesion: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell adherence[4].

-

Compound Preparation: Dissolve the benzothiazole derivative in DMSO to create a stock solution. Prepare serial dilutions in culture media (ensure final DMSO concentration is <0.5% v/v to prevent solvent toxicity).

-

Treatment: Aspirate the old media and add 100 µL of the drug dilutions to the respective wells. Include vehicle controls (0.5% DMSO) and positive controls (e.g., Doxorubicin). Incubate for 48–72 hours[4].

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 4 hours.

-

Formazan Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of pure DMSO to each well and agitate on an orbital shaker for 15 minutes.

-

Quantification: Measure the optical density (OD) at 570 nm using a microplate spectrophotometer. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.

Standardized in vitro cytotoxicity assay workflow for benzothiazole screening.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Causality Note: Broth microdilution is preferred over agar diffusion for lead optimization because it provides an exact quantitative MIC value, allowing for precise Structure-Activity Relationship (SAR) mapping of halogenated benzothiazole derivatives[3].

Step-by-Step Methodology:

-

Inoculum Preparation: Cultivate the target bacterial strain (e.g., Staphylococcus aureus) on Mueller-Hinton agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (

CFU/mL). -

Dilution: Dilute the suspension 1:150 in Mueller-Hinton broth to achieve a final working inoculum of

CFU/mL. -

Plate Setup: In a 96-well plate, dispense 50 µL of broth into all test wells. Add 50 µL of the benzothiazole compound (at

the highest desired concentration) to the first column, and perform a two-fold serial dilution across the plate. -

Inoculation: Add 50 µL of the working bacterial inoculum to each well (final well volume = 100 µL, final bacterial concentration =

CFU/mL). -

Incubation & Readout: Incubate at 37°C for 18–24 hours. The MIC is determined visually or spectrophotometrically (at 600 nm) as the lowest concentration of the benzothiazole derivative that completely inhibits visible bacterial growth[3].

References

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances MDPI[Link][1]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances ResearchGate[Link][2]

-

Biological Evaluation of Benzothiazole Derivatives: A Comprehensive Review BPAS Journals[Link][3]

Sources

Electrochemical Profiling of Nitroaromatic Compounds: Mechanistic Pathways and Application Workflows

Nitroaromatic compounds represent a critical class of molecules with profound implications across drug development, environmental monitoring, and materials science. From the activation of life-saving antimicrobial prodrugs to the detection of explosive pollutants, the electrochemical behavior of the nitro group (

As application scientists, we must move beyond simply recording voltammetric peaks; we must interrogate the electrochemical interface to understand the thermodynamic and kinetic drivers of these reactions. This whitepaper provides an in-depth analysis of the electrochemical reduction of nitroaromatics, exploring the causality behind their mechanistic pathways, their pharmacological significance, and the self-validating experimental workflows required for their precise characterization.

Mechanistic Foundations of Nitro Reduction

The electrochemical reduction of nitroaromatic compounds is a complex, multi-step proton-coupled electron transfer (PCET) process. The reaction pathway is highly dependent on the pH of the supporting electrolyte, the solvent, and the electrode material.

In aqueous media, the primary reduction of the nitro group to a hydroxylamine derivative is a well-established 4-electron, 4-proton process[1]. The sequence initiates with a 1-electron reduction to form a highly reactive nitro radical anion (

Stepwise electrochemical reduction mechanism of nitroaromatic compounds.

The Causality of pH: The thermodynamics of this PCET mechanism are governed by the Nernst equation. Because protons are consumed during the reduction, an increase in proton concentration (lower pH) shifts the reduction potential to more positive (less negative) values, making the reduction thermodynamically easier[2].

Furthermore, the terminal reduction of the hydroxylamine to the corresponding amine (a 2-electron, 2-proton process) is strictly pH-dependent. This final step requires the pre-protonation of the hydroxylamine intermediate. Consequently, the distinct voltammetric peak corresponding to amine formation is generally only observed in highly acidic media (pH 2–5)[3]. In neutral or alkaline conditions, the reduction arrests at the hydroxylamine stage[4].

Pharmacological Implications: Prodrug Activation and Toxicity

In drug development, the electrochemical properties of nitroheterocycles—such as metronidazole and nitrofurantoin—are the direct functional drivers of their therapeutic efficacy. These molecules are prodrugs that rely on intracellular reduction to exert their bactericidal or tumor-sensitizing effects.

Selective Toxicity via Redox Potential: The basis for the selective toxicity of 5-nitroimidazoles lies in their highly negative reduction potentials (e.g., the midpoint redox potential for metronidazole is approximately -415 mV)[5]. Mammalian cells and aerobic bacteria lack the low-potential electron transport systems required to efficiently reduce these compounds. However, anaerobic bacteria possess enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), which generate sufficiently low redox potentials to transfer an electron to the nitro group[6].

Futile Cycling vs. DNA Damage: When the initial 1-electron reduction occurs, the nitro radical anion is formed. In aerobic environments, oxygen—an excellent electron acceptor—rapidly oxidizes the radical back to the parent nitro compound, generating superoxide in a process known as "futile cycling"[3]. This prevents the accumulation of toxic downstream metabolites. In hypoxic or anaerobic environments, the radical undergoes further reduction to highly reactive hydroxylamine species that covalently bind to and cross-link DNA, causing lethal mutations and cell death[5].

Self-Validating Experimental Workflows

To accurately profile these mechanisms, researchers must employ rigorous, self-validating electrochemical workflows. The protocol below utilizes Cyclic Voltammetry (CV) for mechanistic elucidation and Differential Pulse Voltammetry (DPV) for high-sensitivity quantification.

Self-validating workflow for the electrochemical characterization of nitroaromatics.

Step-by-Step Methodology

Phase 1: Electrode Preparation and Background Validation

-

Polishing: Polish a Glassy Carbon Electrode (GCE) using 0.3 μm and 0.05 μm alumina slurry on a microcloth pad. Rinse with deionized water and sonicate in 1:1 ethanol/water for 5 minutes. Causality: Nitro reduction is highly sensitive to surface fouling; a pristine, electroactive surface ensures reproducible electron transfer kinetics.

-

Background Validation: Immerse the GCE, an Ag/AgCl reference electrode, and a Pt wire counter electrode into 0.1 M Phosphate Buffered Saline (PBS) at the target pH. Execute a background CV scan from 0.0 V to -1.0 V. Causality: This confirms the absence of faradaic impurities and establishes the baseline capacitive charging current.

Phase 2: Mechanistic Profiling (CV)

3. Analyte Introduction & Purging: Spike the electrolyte with the nitroaromatic analyte (e.g., 100 μM). Purge the solution with high-purity

Phase 3: Quantitative Sensing (DPV) 5. Parameter Optimization: Switch the potentiostat to DPV mode. Set the pulse amplitude to 50 mV, pulse width to 0.05 s, and step potential to 4 mV. Causality: DPV samples the current immediately before the potential pulse ends. This timing effectively eliminates the non-faradaic charging current, drastically enhancing the signal-to-noise ratio and lowering the limit of detection (LOD) compared to standard CV[8]. 6. Calibration: Sequentially add known aliquots of the analyte, recording the DPV peak current to construct a calibration curve and extract the linear dynamic range.

Quantitative Electrochemical Data

The reduction potentials of nitroaromatic compounds serve as predictive markers for their environmental persistence and biological reactivity. The table below summarizes key quantitative data derived from standardized electrochemical profiling.

| Compound | Primary Application / Role | Reduction Potential ( | Experimental Conditions |

| Nitrobenzene | Model Compound / Industrial Pollutant | ~ -0.58 V (vs. SCE) | Aqueous, pH 7.0 (Copper electrode) |

| Metronidazole | Antibacterial / Antiprotozoal Prodrug | ~ -0.415 V (vs. SHE) | Intracellular / Aqueous |

| Nitrofurantoin | Antibacterial Prodrug | ~ -0.250 V (vs. SHE) | Intracellular / Aqueous |

| 1,3-Dinitrobenzene | Explosive / Environmental Pollutant | -0.56 V & -0.68 V (vs. SCE) | 0.1 M PBS, pH 7.0 (CuAg/rGO electrode) |

| o-Nitrophenol | Chemical Intermediate / Pollutant | ~ -0.45 V (vs. Ag/AgCl) | 0.1 M PBS, pH 2.0 (Modified GCE) |

(Note: Potentials vary based on the reference electrode used and the specific pH of the supporting electrolyte, as dictated by the Nernstian shift of PCET reactions).

References

-

[1] Highly Sensitive Electrochemical Sensors for Nitroexplosives Using Functionalized SiC Nanoparticles | ACS Chemical Health & Safety. ACS Publications. Available at:[Link]

-

[9] TOWARD COPPER SILVER ELECTROCHEMICAL NANOSENSOR FOR 1,3 – DINITROBENZENE. Sciforum. Available at: [Link]

-

[8] Interfacial Host–Guest Recognition at Poly(sulfobutyl-β-cyclodextrin)-Macroporous Carbon: A Supramolecular Electrochemical Protocol for Nitrophenol Isomers Sensing | Langmuir. ACS Publications. Available at:[Link]

-

[4] [Electrochemical reduction characteristics of nitro-benzene compounds at the copper electrode and the influence of pH on reduction]. PubMed / NIH. Available at:[Link]

-

[2] Nitro Substrates in Reductive Electrosynthesis: A Review | ACS Electrochemistry. ACS Publications. Available at:[Link]

-

[7] Electrochemical behavior of a nitrobenzenesulfonyl derivative of aniline in aqueous solution. SciELO. Available at:[Link]

-

[3] Recent Developments in the Electrochemistry of Some Nitro Compounds of Biological Significance. Universidad de Chile. Available at: [Link]

-

[6] Characterization of the NAD(P)H Oxidase and Metronidazole Reductase Activities of the RdxA Nitroreductase of Helicobacter pylori. PMC / NIH. Available at:[Link]

-

[5] Antibiotic Susceptibility and Resistance - Helicobacter pylori. NCBI Bookshelf / NIH. Available at:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. repositorio.uchile.cl [repositorio.uchile.cl]

- 4. [Electrochemical reduction characteristics of nitro-benzene compounds at the copper electrode and the influence of pH on reduction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibiotic Susceptibility and Resistance - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Characterization of the NAD(P)H Oxidase and Metronidazole Reductase Activities of the RdxA Nitroreductase of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sciforum.net [sciforum.net]

Mechanism of action studies for novel benzothiazole derivatives

Title : Elucidating the Mechanism of Action of Novel Benzothiazole Derivatives: A Technical Whitepaper for Preclinical Oncology

Introduction The benzothiazole scaffold—a planar bicyclic framework comprising a benzene ring fused to a thiazole ring—has emerged as a highly privileged structure in modern medicinal chemistry[1]. The presence of sulfur and nitrogen heteroatoms endows these molecules with the unique ability to engage in diverse non-covalent interactions (such as hydrogen bonding and π-π stacking) within the binding pockets of critical oncogenic proteins[2]. As a Senior Application Scientist overseeing preclinical drug characterization, I have observed that the therapeutic index of novel benzothiazole derivatives is fundamentally tied to their polypharmacological mechanisms of action (MoA). These compounds do not merely act as generic cytotoxins; rather, they function as precision modulators of receptor tyrosine kinases (RTKs), the PI3K/AKT/mTOR signaling axis, and tumor-specific cytochrome P450 enzymes[3][4].

This whitepaper dissects the core mechanistic pathways targeted by advanced benzothiazole derivatives, provides a quantitative synthesis of their efficacy, and establishes self-validating experimental protocols required for rigorous MoA elucidation.

Core Mechanistic Pathways in Oncology

1.1. Targeted Inhibition of the PI3K/AKT/mTOR Axis The phosphatidylinositol-3-kinase (PI3K) pathway is aberrantly activated in numerous human malignancies, driving unchecked cellular proliferation and survival[5]. Novel benzothiazole derivatives, such as PB11 and structurally optimized analogues (e.g., Compound 11 and Compound 22), have demonstrated profound efficacy as selective PI3K inhibitors[6][7]. By competitively binding to the ATP-binding cleft of PI3K isoforms (notably PI3Kβ), these compounds halt the conversion of PIP2 to PIP3. Consequently, the downstream recruitment and phosphorylation of AKT (at Ser473) is suppressed, effectively silencing mTORC1 signaling and triggering caspase-mediated apoptosis[6][8].